(r)-2,2-Dimethylcyclohexanamine

Description

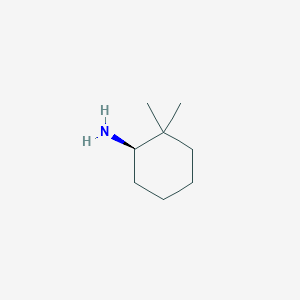

(R)-2,2-Dimethylcyclohexanamine is a chiral cyclohexane derivative featuring a primary amine group at the 1-position and two methyl substituents at the 2-position of the cyclohexane ring. Its stereochemistry (R-configuration) confers distinct physicochemical and biological properties compared to its enantiomers or diastereomers.

Key characteristics (estimated):

- Molecular Formula: C₈H₁₇N

- Molecular Weight: ~127.23 g/mol

- Stereochemistry: R-configuration at the chiral center (C2).

- Applications: Likely serves as an intermediate in organic synthesis or pharmaceutical research, given the utility of similar amines in catalysis, ligand design, and drug development .

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(1R)-2,2-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |

InChI Key |

XVXGXOJNGBLOKR-SSDOTTSWSA-N |

Isomeric SMILES |

CC1(CCCC[C@H]1N)C |

Canonical SMILES |

CC1(CCCCC1N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethylcyclohexanamine typically involves the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an aqueous acid to yield the amine.

Industrial Production Methods

On an industrial scale, the production of ®-2,2-Dimethylcyclohexanamine may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions include elevated temperatures and pressures to ensure complete conversion of the starting material to the desired amine.

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethylcyclohexanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

®-2,2-Dimethylcyclohexanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below compares (R)-2,2-Dimethylcyclohexanamine with structurally analogous compounds from the evidence:

Key Observations:

Stereochemistry : The (R)-configuration distinguishes it from diastereomers like (1S,2R)-2-Methylcyclohexanamine Hydrochloride, which may exhibit divergent biological activity or chiral recognition in catalytic applications .

Functional Groups: Unlike diamine derivatives (e.g., (1R,2R)-N¹,N¹-Dimethylcyclohexane-1,2-diamine), the target compound is a monoamine, limiting its ability to act as a bidentate ligand .

Physicochemical Properties

- Hydrophobicity : The two methyl groups in this compound likely increase lipophilicity compared to 2-Methylcyclohexylamine, reducing aqueous solubility but enhancing membrane permeability .

- Salt Formation : Similar to (1S,2R)-2-Methylcyclohexanamine Hydrochloride, the target compound can form salts (e.g., HCl), improving stability and crystallinity for pharmaceutical formulations .

- Boiling/Melting Points : Estimated to be higher than 2-Methylcyclohexylamine due to increased molecular weight and rigidity from dimethyl substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.